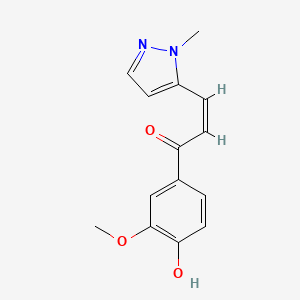![molecular formula C21H18N2O3 B4737855 4-[2-(2-naphthyloxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4737855.png)
4-[2-(2-naphthyloxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone
Vue d'ensemble
Description
4-[2-(2-naphthyloxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound that belongs to the class of quinoxaline derivatives. It has been the subject of extensive scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science.
Mécanisme D'action
The exact mechanism of action of 4-[2-(2-naphthyloxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone is not fully understood. However, it is believed to exert its biological activities by interacting with specific targets in cells, such as enzymes and receptors, leading to changes in their function and ultimately resulting in the observed effects.
Biochemical and Physiological Effects:
Studies have shown that 4-[2-(2-naphthyloxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and disrupt the nervous system of insects. It has also been found to exhibit anti-inflammatory and antioxidant activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[2-(2-naphthyloxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone is its versatility, as it can be easily modified to yield derivatives with different properties. However, its low solubility in water can limit its use in certain experiments, and its potential toxicity requires careful handling.
Orientations Futures
There are several potential future directions for research on 4-[2-(2-naphthyloxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone. These include:
1. Further exploration of its anticancer potential, including studies on its mechanism of action and efficacy in vivo.
2. Development of more efficient and environmentally friendly synthesis methods.
3. Investigation of its potential as a therapeutic agent for other diseases, such as Alzheimer's and Parkinson's.
4. Study of its potential as a biopesticide for use in agriculture.
5. Exploration of its potential as a building block for the synthesis of new functional materials.
Applications De Recherche Scientifique
4-[2-(2-naphthyloxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone has been extensively studied for its potential applications in various fields. In medicine, it has been found to exhibit anticancer, antifungal, and antimicrobial activities. In agriculture, it has been shown to possess herbicidal and insecticidal properties. In material science, it has been used as a building block for the synthesis of various functional materials.
Propriétés
IUPAC Name |
4-(2-naphthalen-2-yloxypropanoyl)-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-14(26-17-11-10-15-6-2-3-7-16(15)12-17)21(25)23-13-20(24)22-18-8-4-5-9-19(18)23/h2-12,14H,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAHQGJTPPWADE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(=O)NC2=CC=CC=C21)OC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(naphthalen-2-yloxy)propanoyl]-3,4-dihydroquinoxalin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-dimethyl-8-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4737773.png)
![3-[(5-chloro-2-methoxyphenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4737782.png)
![4-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4737784.png)
![6-(4-benzyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4737785.png)
![(3-bromobenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B4737789.png)
![2-[5-[(2,6-dichlorobenzyl)thio]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4737804.png)
![4-methyl-1-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}-1H-pyrazole](/img/structure/B4737810.png)
![1-(4-methylphenyl)-N-[3-(1-piperidinyl)propyl]methanesulfonamide](/img/structure/B4737817.png)

![2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4737824.png)

![N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenyl-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B4737837.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(4-methylphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B4737842.png)
![ethyl 2-{[3-(4-methoxyphenyl)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4737844.png)